molecular formula C₂₀H₁₆O₄ B042145 Benzo(a)pyrenetetrol I 2 CAS No. 61490-68-4

Benzo(a)pyrenetetrol I 2

Cat. No. B042145
CAS RN: 61490-68-4
M. Wt: 320.3 g/mol
InChI Key: KWFVZAJQUSRMCC-HAGHYFMRSA-N
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Description

Synthesis Analysis

The enzymatic conversion of benzo(a)pyrene by rat liver microsomes involves a stereospecific process leading predominantly to diol-epoxide forms, including benzo(a)pyrene tetrol I 2. This metabolic pathway highlights the specific enantiomeric transformations that benzo(a)pyrene undergoes, showcasing the intricate synthesis mechanisms facilitated by biological systems (Yang et al., 1976).

Molecular Structure Analysis

The structural investigations of benzo(a)pyrene and its derivatives, including tetrols, reveal insights into the molecular strain and geometrical distortions influenced by nonbonded interactions. These studies emphasize the importance of understanding the three-dimensional configurations and the impacts of substituents on the overall molecular structure (Carrell et al., 1997).

Chemical Reactions and Properties

The chemical behavior of benzo(a)pyrene tetrols, including reactions with DNA, RNA, and proteins, demonstrates high stereoselectivity. This specificity plays a crucial role in understanding the mutagenic and carcinogenic potentials of these compounds and their intermediates (Koreeda et al., 1978).

Physical Properties Analysis

The analysis of benzo(a)pyrene tetrols under various conditions has shown that certain tetrols exhibit stability, while others are prone to transformation. This property is crucial for methodologies involved in detecting and quantifying these compounds in biological matrices (Jansen et al., 1994).

Chemical Properties Analysis

Benzo(a)pyrene tetrols’ reactivity, particularly in forming adducts with nucleic acids and proteins, underscores the complex interplay between these compounds and biological molecules. The high specificity of these interactions has significant implications for understanding the mechanisms of toxicity and carcinogenesis (Koreeda et al., 1978).

Scientific Research Applications

Microscale Solid-Phase Extraction and HPLC Separation

Research highlights the utility of microscale solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) in separating and identifying benzo[a]pyrene diol epoxide adducts with DNA. This technique is pivotal for understanding the genotoxic potential of benzo[a]pyrene, as it enables the recovery and identification of various enantiomers of purine deoxyribonucleoside monophosphate benzo[a]pyrene diol epoxide adducts. Such studies are critical in elucidating the mechanisms of benzo[a]pyrene-induced mutations and cancers, underscoring the method's significance in toxicological and pharmacological research Microscale Solid-Phase Extraction and HPLC Separation of Purine Deoxyribonucleoside Monophosphate Adducts of Benzo[a]pyrene Diol Epoxide (Harri, Savela, Peltonen, & Kuljukka-rabb, 2003).

Detection and Quantification in Biological Samples

The development of sensitive detection methods for benzo[a]pyrene tetrols in biological samples, such as fish albumin and globin, through high-performance liquid chromatography with fluorescence detection, marks a significant advancement. This technique enables the quantification of benzo[a]pyrene tetrol I-1, a metabolite indicating exposure to benzo[a]pyrene, at incredibly low concentrations. It opens new pathways for monitoring environmental exposure to carcinogenic compounds in wildlife and potentially humans, providing a valuable tool for environmental health studies Subpicogram determination of (+)-anti-benzo[a]pyrene diol-epoxide adducts in fish albumin and globin by high-performance liquid chromatography with fluorescence detection (Padrós & Pelletier, 2001).

Understanding Phototoxicity of Benzo[a]pyrene Metabolites

Investigating the phototoxicity of benzo[a]pyrene metabolites, such as tetrols, when exposed to UVA light, offers insights into the carcinogenic process, especially in skin cells. This research delineates how benzo[a]pyrene metabolites induce cytotoxicity, reactive oxygen species production, and lipid peroxidation under UVA irradiation. Such studies are crucial for comprehending the environmental and health impacts of polycyclic aromatic hydrocarbons (PAHs) exposure, contributing significantly to dermatological and environmental science fields UVA photoirradiation of benzo[a]pyrene metabolites: induction of cytotoxicity, reactive oxygen species, and lipid peroxidation (Xia et al., 2015).

Novel Detection Techniques in Single Cells

The application of submicrometer fiber-optic biosensors for measuring benzo[a]pyrene tetrol within individual cells represents a groundbreaking approach in cellular toxicology and pharmacokinetics. By enabling precise intracellular measurements of toxic chemicals, this technology facilitates a deeper understanding of the cellular uptake, distribution, and metabolism of benzo[a]pyrene. This innovation is instrumental for drug development, toxicological research, and the study of carcinogenesis at the cellular level Intracellular measurements in mammary carcinoma cells using fiber-optic nanosensors (Cullum, Griffin, Miller, & Vo‐Dinh, 2000).

Safety And Hazards

While specific safety data for Benzo(a)pyrenetetrol I 2 is not available, benzo[a]pyrene is known to be a potent carcinogen and is considered hazardous .

properties

IUPAC Name

(7S,8R,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFVZAJQUSRMCC-HAGHYFMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@@H]([C@@H]([C@H]5O)O)O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210457
Record name Benzo(a)pyrenetetrol I 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo(a)pyrenetetrol I 2

CAS RN

61490-68-4
Record name 7/8,9,10-Tetrahydroxytetrahydrobenzo[a]pyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61490-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrenetetrol I 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061490684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrenetetrol I 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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